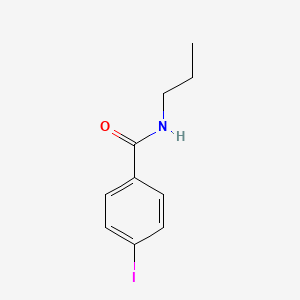

4-iodo-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDHRDTVZHGVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Iodo N Propylbenzamide

Established Synthetic Pathways to 4-Iodo-N-propylbenzamide

The synthesis of this compound is most commonly achieved through amidation reactions, a fundamental transformation in organic chemistry.

Amidation Reactions from Halogenated Benzoic Acid Precursors

The primary and most direct route to this compound involves the reaction of a 4-iodobenzoic acid precursor with propylamine (B44156). This reaction can be facilitated by first converting the carboxylic acid to a more reactive species, such as an acid chloride. For instance, 4-iodobenzoic acid can be refluxed in neat thionyl chloride (SOCl₂). The resulting 4-iodobenzoyl chloride is then dissolved in a suitable solvent like dichloromethane (B109758) and treated with propylamine at a reduced temperature, typically 0 °C, in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. The reaction is then allowed to proceed at room temperature. wehi.edu.au

Alternatively, direct amidation of 4-iodobenzoic acid with propylamine can be achieved using various coupling agents that activate the carboxylic acid in situ.

A general representation of this synthesis is as follows: Starting Material: 4-Iodobenzoic Acid Reagent: Propylamine Product: this compound

This method is analogous to the synthesis of 3-iodo-N-propylbenzamide from 3-iodobenzoic acid and n-propylamine, which has been reported with high yields. wehi.edu.au

Considerations in Reaction Optimization and Yield Enhancement

Optimizing the synthesis of N-substituted benzamides like this compound involves careful consideration of several factors to maximize the yield and purity of the product. The choice of base, solvent, and catalyst can be critical. For copper-catalyzed aryl amidation reactions, the strength and concentration of the base are important, as a base that is too strong or too concentrated can lead to the formation of an inactive catalyst complex. thieme-connect.de Potassium phosphate (B84403) or cesium carbonate are often recommended for the amidation of aryl iodides. thieme-connect.de

The reaction conditions, including temperature and reaction time, also play a significant role. For instance, in the synthesis of N-pyridinyl benzamide (B126), it was observed that lower temperatures led to a decrease in product yield, indicating the necessity of heating for the reaction to proceed efficiently. mdpi.com The molar ratio of the reactants can also significantly affect the yield of the final product. mdpi.com

Furthermore, the choice of solvent can have a substantial impact on the reaction outcome. Solvents such as toluene, DMF, 1,4-dioxane, and THF have been employed in amidation reactions, with the optimal solvent often being substrate-dependent. mdpi.comresearchgate.net In some cases, solvent-free conditions have also been utilized. researchgate.net

| Parameter | Considerations for Optimization |

| Base | Strength and concentration are crucial; potassium phosphate or cesium carbonate are often suitable for aryl iodides. thieme-connect.de |

| Solvent | Can significantly impact yield; common options include toluene, DMF, and dioxane. mdpi.comresearchgate.net |

| Temperature | Often requires heating to proceed efficiently. mdpi.com |

| Reactant Ratio | The molar ratio of reactants can have a significant effect on the product yield. mdpi.com |

| Catalyst | For catalyzed reactions, the choice of metal and ligand is critical for reactivity and selectivity. thieme-connect.de |

Derivatization and Functionalization Strategies of the this compound Core

The this compound molecule possesses several reactive sites that allow for a variety of chemical transformations, making it a valuable building block for more complex molecules.

Modifications of the N-Propyl Amide Moiety

The amide nitrogen of this compound can be a site for further functionalization, such as N-alkylation. While the amide nitrogen is generally not a strong nucleophile, it can be deprotonated by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to form a more nucleophilic N-anion. echemi.comstackexchange.com This anion can then react with an alkyl halide in an SN2 reaction to introduce a second alkyl group on the nitrogen. echemi.comstackexchange.com

Alternatively, N-alkylation of amides can be achieved with alcohols in the presence of a ruthenium catalyst, such as RuCl₂(PPh₃)₃. oup.com This method offers a more environmentally benign approach compared to the use of alkyl halides. oup.com It has been shown that various primary alcohols can be used to N-alkylate benzamide, yielding the corresponding N-monoalkyl amides with high selectivity. oup.com

| Method | Reagents | Key Features |

| Alkylation with Alkyl Halides | Strong base (e.g., NaH, n-BuLi), Alkyl halide | Requires stoichiometric base; potential for over-alkylation. echemi.comstackexchange.com |

| Alkylation with Alcohols | Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃) | Catalytic; proceeds under neutral conditions. oup.com |

Aromatic Functionalization

The iodo-substituted aromatic ring of this compound is a key site for functionalization, particularly through cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition to transition metal catalysts, such as palladium or copper.

One important transformation is ortho-arylation. Palladium-catalyzed ortho-arylation of benzamides can be achieved with arylboronic acids. researchgate.net This reaction allows for the introduction of a new aryl group at the position adjacent to the amide functionality, leading to the formation of biaryl structures.

Furthermore, the halogen substituent itself can be varied. While this article focuses on the 4-iodo derivative, the synthesis of other halogenated benzamides, such as those with bromine or chlorine, is also common. The choice of halogen can influence the reactivity in subsequent cross-coupling reactions, with the C-I bond being the most reactive, followed by C-Br and C-Cl.

Annulation Reactions and Heterocyclic Ring Formation

The structure of this compound serves as a precursor for the synthesis of various heterocyclic ring systems through annulation reactions, where a new ring is fused onto the existing benzamide core.

Isoquinolones: Isoquinolone derivatives can be synthesized through the rhodium(III)-catalyzed [4+2] annulation of benzamides with alkynes. nih.gov This method involves the C-H activation of the benzamide and subsequent cyclization with the alkyne. Palladium-catalyzed oxidative annulation of benzamides with alkynes is another route to isoquinolones. chemistryviews.org

Benzotriazinones: Benzotriazinones can be synthesized from anthranilic acid derivatives and can, in turn, serve as precursors to iodobenzamides. For example, N-substituted-2-iodobenzamides have been synthesized by refluxing the corresponding benzotriazinones with potassium iodide in acetic acid. researchgate.netnih.govnih.gov This suggests a potential retro-synthetic connection where this compound could be conceptually linked to a corresponding benzotriazinone precursor.

Triazoles: While not a direct annulation of the benzamide ring itself, the iodo-substituent can be utilized in copper-catalyzed azide-alkyne cycloaddition reactions to attach a triazole ring to the benzene (B151609) moiety. More broadly, 1,2,4-triazoles can be synthesized via electrochemical dehydrogenative [3+2] annulation of amines and hydrazones. sioc-journal.cn The functional groups on this compound could potentially be modified to participate in such cyclizations.

| Heterocycle | Synthetic Approach |

| Isoquinolones | Rh(III) or Pd-catalyzed annulation of benzamides with alkynes. nih.govchemistryviews.org |

| Benzotriazinones | Can serve as precursors to iodobenzamides via reaction with potassium iodide. researchgate.netnih.govnih.gov |

| Triazoles | Can be attached to the aromatic ring via the iodo-substituent or synthesized through various annulation strategies involving modified benzamide derivatives. sioc-journal.cn |

Advanced Synthetic Approaches

Advanced synthetic methodologies have been developed to enhance the efficiency, selectivity, and environmental sustainability of this compound synthesis. These approaches often leverage metal catalysis, electrochemistry, and specialized radiolabeling techniques to introduce the desired functionalities with high precision.

Metal-Catalyzed Coupling Reactions for Benzamide Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are central to the synthesis of substituted benzamides. eie.gr Palladium and copper catalysts are particularly prominent in this area.

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed C-H arylation has emerged as a highly effective method for the synthesis of complex benzamides. This approach allows for the direct formation of a C-C bond between an aromatic C-H bond and an aryl halide, offering a more atom-economical route compared to traditional methods that require pre-functionalized starting materials. researchgate.netresearchgate.net The amide group can act as a directing group, facilitating ortho-arylation with high regioselectivity. researchgate.net

For instance, the palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated, showcasing the utility of the simple amide CONH2 as a directing group. researchgate.net This protocol is applicable to a range of benzamides and aryl iodides, including those with both electron-donating and electron-withdrawing substituents. researchgate.net The resulting biphenyl-2-carboxamides can be further transformed into other valuable biphenyl (B1667301) derivatives. researchgate.net

In some cases, the use of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh3), can significantly improve the yield of the cyclized product in intramolecular C-H arylation reactions. beilstein-journals.org The development of magnetically reusable palladium catalysts, such as a pyridine-2-carboimine Pd complex immobilized on amine-functionalized magnetic nanoparticles, offers a more sustainable approach by simplifying catalyst separation and recycling. acs.org

Copper-Catalyzed C-N Cross-Coupling:

Copper-catalyzed C-N cross-coupling reactions provide a valuable alternative for the synthesis of N-substituted benzamides. sioc-journal.cn These reactions typically involve the coupling of an amine with an aryl halide. Copper catalysis is often favored due to the lower cost and greater abundance of copper compared to palladium. nih.gov

Microwave-assisted copper-catalyzed methods have been developed for the synthesis of substituted benzamides through decarboxylative C-N cross-coupling, offering a greener and more environmentally friendly approach. researchgate.net Copper-catalyzed C-H amination of arenes using electricity as the oxidant also presents a step-economical route to aromatic amines. beilstein-journals.org Furthermore, visible light-induced, copper-catalyzed enantioconvergent C-N cross-coupling of racemic tertiary alkyl chlorides with amines allows for the creation of fully substituted stereocenters with high enantioselectivity. nih.gov

Table 1: Comparison of Palladium and Copper-Catalyzed Reactions for Benzamide Synthesis

| Feature | Palladium-Catalyzed C-H Arylation | Copper-Catalyzed C-N Cross-Coupling |

|---|---|---|

| Reaction Type | Forms a C-C bond between an aromatic C-H and an aryl halide. researchgate.netresearchgate.net | Forms a C-N bond between an amine and an aryl halide. sioc-journal.cn |

| Key Advantage | High atom economy, direct functionalization. researchgate.net | Lower catalyst cost, greener alternatives available. nih.govresearchgate.net |

| Directing Group | Amide group can direct ortho-arylation. researchgate.net | Not applicable in the same manner. |

| Sustainability | Magnetically reusable catalysts are being developed. acs.org | Microwave-assisted and electrochemical methods enhance sustainability. researchgate.netbeilstein-journals.org |

| Stereoselectivity | Not a primary focus of reported methods. | Can achieve high enantioselectivity with chiral ligands and light induction. nih.gov |

Electrochemical Synthesis Techniques for Amides

Electrochemical synthesis has gained traction as a sustainable and efficient method for amide bond formation, often avoiding the need for hazardous coupling reagents and operating under mild conditions. chemistryviews.orgrsc.orgrsc.orgresearchgate.net

One notable electrochemical approach involves an iodine-mediated amide coupling. chemistryviews.org In this system, an anode, such as boron-doped diamond (BDD), is used to oxidize triphenylphosphine in the presence of an iodide salt. chemistryviews.org The iodide acts as a redox mediator, lowering the required potential for the oxidation process. chemistryviews.org The oxidized phosphorus species then activates a carboxylic acid for reaction with an amine to form the corresponding amide. chemistryviews.org This method has been successfully applied to a broad range of acids and amines and can be performed on a gram scale. chemistryviews.org

Another strategy utilizes the electrochemical oxidation of amines to generate nitriles, which can then be converted to amides. nih.gov This can be achieved using unmodified electrodes or with the aid of mediators like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl). nih.gov The reaction conditions can be controlled to favor the formation of either nitriles or amides. nih.gov

Table 2: Key Features of Electrochemical Amide Synthesis

| Feature | Description |

|---|---|

| Principle | Utilizes an electric current to drive the chemical reaction for amide bond formation. chemistryviews.orgrsc.org |

| Reagents | Often avoids hazardous coupling reagents, using "electrons" as a clean reagent. chemistryviews.orgresearchgate.net |

| Mediators | Iodide salts or TEMPO can be used as redox mediators to facilitate the reaction at lower potentials. chemistryviews.orgnih.gov |

| Conditions | Typically proceeds under mild conditions, such as room temperature and ambient pressure. researchgate.net |

| Sustainability | Considered a "green" strategy due to reduced waste and milder conditions. rsc.orgrsc.org |

| Scalability | Can be performed on a gram scale and is amenable to flow chemistry setups. chemistryviews.orgrsc.org |

Radiolabeling Strategies for this compound Analogs

Radiolabeling of benzamide derivatives is crucial for their application in molecular imaging, particularly for positron emission tomography (PET). The introduction of a radionuclide, such as Iodine-125 or Fluorine-18, allows for the non-invasive visualization and quantification of biological processes.

Strategies for radiolabeling often involve the synthesis of a precursor molecule that can be readily reacted with the radionuclide in the final step. For instance, in the synthesis of radiolabeled JNK3 inhibitors, a common approach involves the preparation of a suitable precursor followed by a coupling reaction with the radiolabeled moiety. acs.org

For radioiodination, precursors containing a leaving group, such as a bromo or stannyl (B1234572) group, can be subjected to a halogen exchange reaction with a source of radioactive iodine. The synthesis of radiolabeled protein disulfide isomerase (PDI) inhibitors has been explored as potential PET agents for imaging in neurological disorders and cancer. acsmedchem.org Similarly, radiolabeled acridine (B1665455) derivatives have been developed for potential use in melanoma therapy.

The development of efficient radiolabeling methods is critical for the translation of these compounds into clinical applications, requiring high radiochemical yields, purity, and specific activity.

Structure Activity Relationship Sar Investigations and Mechanistic Studies of Benzamide Based Compounds

Influence of Structural Modifications on Biological Activity

The potency and selectivity of benzamide-based compounds are highly dependent on the nature and position of substituents on the aromatic ring and the characteristics of the N-alkyl chain.

The substitution pattern on the benzamide's phenyl ring is a critical determinant of its biological activity. The position of halogen atoms, such as iodine, can significantly alter a compound's properties and its binding affinity to target proteins. nih.gov The introduction of an iodo group can influence electronic effects, lipophilicity, and the potential for halogen bonding, all of which can modulate biological activity. nih.govontosight.ai

For instance, in the development of MEK inhibitors, a class of anticancer agents, compounds featuring a 4-iodo-phenylamino moiety have demonstrated significant potency. nih.gov The compound CI-1040, chemically named 2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide, was a pioneering MEK inhibitor that entered clinical trials. nih.gov Subsequent optimization led to PD 0325901 (Mirdametinib), which retained the 4-iodo-phenylamino group, highlighting its importance for activity. nih.govotavachemicals.com The placement of the iodine at the para-position of the phenylamino (B1219803) ring appears crucial for potent MEK inhibition in this series. nih.gov

General SAR studies on other halogenated compounds have shown that the position of the substituent is key. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives designed as focal adhesion kinase (FAK) inhibitors, an ortho-substituted fluoro compound displayed superior inhibitory activity compared to its meta- or para-substituted counterparts. nih.gov This underscores the principle that the specific location of a halogen, like iodine, on the aromatic framework is fundamental to optimizing interactions within a target's binding site. nih.govdcu.ie

Table 1: Examples of Iodo-Substituted Benzamide-Based MEK Inhibitors

| Compound Name | Chemical Structure Description | Target | Reference |

|---|---|---|---|

| CI-1040 | 2-(2-Chloro-4-iodo-phenylamino)-N-cyclopropylmethoxy-3,4-difluoro-benzamide | MEK | nih.gov |

This table is interactive. Click on the headers to sort.

In a study on bis-benzamide inhibitors targeting the androgen receptor (AR), various alkyl side chains, including n-propyl, were investigated. semanticscholar.org The research found that substituents larger than an isobutyl group could lead to steric hindrance and a loss of activity. semanticscholar.org This suggests that an N-propyl chain is of an appropriate size to fit within certain hydrophobic pockets. Similarly, in the development of histone deacetylase 3 (HDAC3) inhibitors, an n-propyl chain attached to a hydrazide moiety was found to fit favorably into a "foot pocket" region of the enzyme, whereas compounds with longer alkyl chains showed decreased or no activity. mdpi.com

Enzymatic Target Engagement Studies with Benzamide (B126) Scaffolds

The benzamide core has been successfully employed to design inhibitors for a diverse range of enzymes, demonstrating its versatility as a privileged scaffold in drug discovery.

Benzamide derivatives have been extensively studied as non-covalent inhibitors of the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2. nih.govd-nb.info This enzyme is a crucial target for antiviral therapy because it is essential for viral replication. researchgate.netmdpi.com

A notable example is the compound GRL0617, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, which was initially identified as an inhibitor of SARS-CoV PLpro and later confirmed to be effective against its SARS-CoV-2 homolog. nih.govmdpi.com Structure-activity relationship studies on this class of inhibitors revealed the importance of the benzamide moiety for binding affinity. d-nb.info Inverting the amide bond to create anilides resulted in a loss of activity, highlighting the critical role of the amide's orientation for proper interaction within the enzyme's active site. d-nb.info The benzamide ring and an associated naphthalene (B1677914) ring bind in the S3 and S4 pockets of the protease, establishing key interactions. nih.govresearchgate.net Further modifications, such as adding an amino group to the benzamide ring, were found to enhance inhibitory capacity. d-nb.info

Table 2: Inhibition of SARS-CoV PLpro by Benzamide Derivatives

| Compound | Description | IC₅₀ (μM) vs SARS-CoV PLpro | Reference |

|---|---|---|---|

| GRL0617 (2b) | (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | 0.5-0.6 | nih.govd-nb.info |

| 2a | (R)-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide | 5.0 | d-nb.info |

This table is interactive. Click on the headers to sort.

The benzamide structure is also a key feature in inhibitors of protein kinases, which are critical regulators of cell signaling and frequent targets in cancer therapy.

MEK Kinase: As previously mentioned, 2-phenylamino-benzamide derivatives are potent inhibitors of MEK kinase, a central component of the MAPK signaling pathway. nih.govgoogle.com The clinical candidate Mirdametinib (PD 0325901), an N-alkoxy-benzamide derivative, acts as a non-ATP-competitive inhibitor of MEK1 and MEK2. otavachemicals.commdpi.com The structure features a 3,4-difluoro-2-(2-fluoro-4-iodo-phenylamino)-benzamide core. The iodo-phenylamino group is crucial for its strong inhibitory effect. nih.govgoogle.com

Polo-like Kinase 1 (PLK1): PLK1 is a key regulator of mitosis and a target for cancer treatment. tbzmed.ac.irnih.gov Novel, non-peptidic inhibitors targeting the polo-box domain (PBD) of PLK1, known as abbapolins, utilize a 4-substituted benzamide as an N-capping group. nih.gov These compounds effectively block the kinase activity of PLK1 and show anti-proliferative effects. The benzamide portion of the molecule is crucial for establishing the necessary interactions within the PBD binding site, demonstrating that this scaffold can be used to target protein-protein interaction domains in addition to catalytic sites. nih.gov

Table 3: Benzamide-Based Kinase Inhibitors

| Compound | Target Kinase | Key Structural Feature | IC₅₀ | Reference |

|---|---|---|---|---|

| Mirdametinib (PD 0325901) | MEK1/2 | 2-(2-fluoro-4-iodo-phenylamino)-benzamide | ~1 nM | otavachemicals.com |

| CI-1040 | MEK | 2-(2-chloro-4-iodo-phenylamino)-benzamide | 10-100 nM (cell-based) | nih.gov |

This table is interactive. Click on the headers to sort.

The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival, making its components attractive targets for new antibiotics. mdpi.com β-Ketoacyl-acyl carrier protein synthase III (FabH or KASIII) catalyzes the first condensation step in this pathway. drugbank.com

A series of benzoylaminobenzoic acid compounds were developed as potent inhibitors of FabH from both Gram-positive and Gram-negative bacteria, including Escherichia coli. acs.org These inhibitors were designed based on the crystallographic structure of the enzyme's active site. Although not direct N-alkyl benzamides, these related structures demonstrate that the core benzamide-like linkage is effective for targeting the FabH active site. In silico screening has also been used to identify potential E. coli KAS III inhibitors. nih.gov Thiolactomycin and its analogs are natural product inhibitors that target β-ketoacyl-ACP synthases, further validating this enzyme family as a druggable target. researchgate.net The development of inhibitors for FabH showcases the adaptability of benzamide-related scaffolds in creating selective antibacterial agents. acs.org

Sirtuin Inhibition (e.g., Sirt5)

Sirtuins are a class of NAD+-dependent enzymes that play crucial roles in cellular regulation by catalyzing the deacylation of lysine (B10760008) residues on various protein substrates. nih.gov Their functions are implicated in a wide range of biological processes, making them attractive targets for therapeutic intervention. The inhibition of specific sirtuin isoforms is a key area of research. Small molecule inhibitors can act by competing at the acylated substrate binding site or the NAD+ co-substrate binding site. nih.govgoogle.com Nicotinamide, a natural product of the sirtuin-catalyzed reaction, is itself a noncompetitive inhibitor. nih.gov

While direct studies on 4-iodo-N-propylbenzamide as a sirtuin inhibitor are not prominent in the reviewed literature, structure-activity relationship (SAR) investigations on related benzamide-based compounds provide valuable insights into the potential activity of this molecule, particularly against Sirt5. Sirt5 is notable for its potent demalonylase and desuccinylase activities. nih.gov

Research into the Sirt5 inhibitory activity of balsalazide (B1667723) and its derivatives has shed light on the influence of substituents on the benzamide moiety. google.com A study involving various heteroaromatic spacer variants and substituted benzamides revealed that modifications to the benzamide ring significantly impact inhibitory potency against Sirt5. For instance, the replacement of the azo-bond in the lead compound balsalazide with a triazole ring led to compounds with greater than 80% Sirt5 inhibition at a concentration of 50 µM. google.com

The analysis of simpler benzamide derivatives in these studies helps to understand the contribution of individual structural features. For example, a 4-nitro substituent on an N-propylbenzamide scaffold was synthesized and evaluated as part of a broader investigation into Sirt5 inhibitors. google.com The inhibitory activities of various benzamide derivatives against Sirt5 highlight the sensitivity of the enzyme to the substitution pattern on the phenyl ring.

| Compound Name | Sirt5 Inhibition (%) at 50 µM |

|---|---|

| balsalazide | 89 |

| CG_137 | 75 |

| CG_133 | 64 |

| CG_79 | 54 |

| CG_140 | 29 |

| CG_71 | 27 |

This table presents Sirt5 inhibition data for selected compounds from a study on balsalazide derivatives to illustrate structure-activity relationships. google.com Data for this compound is not specified in the source.

The data indicates that the nature and position of substituents are critical for potent Sirt5 inhibition. While the specific inhibitory effect of a 4-iodo substituent on the N-propylbenzamide scaffold has not been detailed, the electronic and steric properties of iodine would be expected to influence binding affinity within the active site of Sirt5, warranting further investigation to determine its precise impact.

Mechanistic Insights into Biological Action

Smooth Muscle Relaxation

The benzamide chemical scaffold is present in compounds that exhibit smooth muscle relaxing properties. science.govnih.gov The mechanism underlying the contraction and relaxation of smooth muscle is primarily regulated by the concentration of intracellular calcium. An influx of calcium into smooth muscle cells leads to the activation of myosin light chain kinase, which phosphorylates the myosin light chain, resulting in muscle contraction. science.gov Consequently, agents that can modulate this pathway, for example by reducing intracellular calcium levels, can induce smooth muscle relaxation. science.gov

Certain patented benzamide compounds have been identified as having strong smooth muscle relaxing actions, which contributes to their utility as therapeutic agents for conditions such as hypertension and angina pectoris. science.govnih.gov These compounds are noted to be effective against vascular contraction induced by various agonists. science.gov While the broad class of benzamides has been associated with this biological effect, specific mechanistic studies detailing the action of this compound on smooth muscle cells were not found in the reviewed literature.

Antibacterial Mechanisms

The antibacterial potential of benzamide derivatives has been explored through the synthesis and evaluation of various analogues. One of the key mechanisms through which these compounds can exert their antibacterial effect is by inhibiting essential bacterial enzymes that have no homolog in humans, making them selective targets.

One such target is β-Ketoacyl-acyl carrier protein synthase III (KAS III), an enzyme that plays a crucial role in the initiation of the bacterial type II fatty-acid synthesis (FASII) pathway. The FASII pathway is vital for bacterial survival, and its inhibition can disrupt the production of essential fatty acids needed for cell membrane construction.

Structure-activity relationship studies on a series of peptide and Schiff bases (PSB) incorporating a benzamide moiety have demonstrated that these molecules can act as inhibitors of E. coli KAS III (ecKAS III). The findings showed that compounds containing iodo-substituted benzamide structures could exhibit significant inhibitory activity against ecKAS III and display antibacterial action against a range of bacteria. For example, 2-hydroxy-N-(2-(2-hydroxy-5-iodobenzylideneamino)propyl)-4-methylbenzamide was identified as having good ecKAS III inhibitory activity and minimal inhibitory concentration (MIC) values in the low microgram per milliliter range against various bacterial strains. The proposed mechanism involves the inhibitor binding at the mouth of the enzyme's substrate tunnel.

| Compound Name | Target | Reported Activity |

|---|---|---|

| N-(2-(3,5-dichloro-2-hydroxybenzylideneamino)propyl)-2-hydroxybenzamide (1f) | ecKAS III | MIC range: 0.20–3.13 µg/mL |

| 2-hydroxy-N-(2-(2-hydroxy-5-iodobenzylideneamino)propyl)-4-methylbenzamide (3e) | ecKAS III | MIC range: 0.39–3.13 µg/mL |

This table shows the antibacterial activity of selected benzamide derivatives against various bacteria, highlighting their potential as ecKAS III inhibitors. This illustrates the antibacterial potential of iodo-substituted benzamides.

Another antibacterial mechanism involves the alteration of bacterial structures like the outer membrane porins, which control the influx of substances into the cell. While not directly studied for this compound, this represents a general mechanism by which antibacterial agents can function. Furthermore, patents have been filed for antibacterial agents containing iodo-phenyl groups, indicating the recognized potential of this chemical feature in the development of new antibacterial compounds. nih.gov

Computational Chemistry and Theoretical Approaches Applied to 4 Iodo N Propylbenzamide Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial in drug discovery for screening virtual libraries of compounds against a specific biological target, such as an enzyme or receptor, to identify potential inhibitors or activators.

In the context of 4-iodo-N-propylbenzamide, docking studies would be employed to understand its potential as a ligand for various protein targets. The general benzamide (B126) scaffold is a common feature in many biologically active compounds, including inhibitors of enzymes like histone deacetylases (HDACs) and Rho-associated kinase-1 (ROCK1). nih.govtandfonline.com For instance, studies on benzamide derivatives as HDAC inhibitors have successfully used molecular docking to reveal how these molecules fit into the active site. nih.gov The docking process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein, followed by a search algorithm that explores possible binding poses. These poses are then scored based on a function that estimates the binding affinity.

Key interactions often identified in such studies include:

Hydrogen Bonds: The amide group in this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen).

Hydrophobic Interactions: The propyl group and the iodinated benzene (B151609) ring can form favorable interactions with nonpolar residues in a protein's binding pocket.

Halogen Bonds: The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen, which can significantly contribute to binding affinity.

A hypothetical docking study of this compound against a target like human Dihydrofolate Reductase (hDHFR), where other benzamide derivatives have been evaluated, would provide insights into its potential inhibitory activity. mdpi.com The results, often presented as binding affinity scores, help prioritize compounds for further experimental testing. mdpi.comresearchgate.net

Table 1: Example of Docking Scores for Benzamide Derivatives against a Hypothetical Target This table is illustrative and based on typical data from docking studies of related compounds.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Benzamide | -5.8 | TYR-31, SER-59 |

| N-propylbenzamide | -6.5 | TYR-31, LEU-67, SER-59 |

| 4-chlorobenzamide | -6.2 | TYR-31, PHE-34, SER-59 |

| This compound | -7.1 (Predicted) | TYR-31, PHE-34, LEU-67 |

Quantitative Structure-Activity Relationship (QSAR) Development and Validation

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a library of related benzamide derivatives. nih.gov The structural variations might include different substituents on the benzene ring and different alkyl chains on the amide nitrogen. The biological activity (e.g., IC₅₀ value against a specific enzyme) is the dependent variable, while molecular descriptors are the independent variables. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Commonly used QSAR methods include:

Comparative Molecular Field Analysis (CoMFA): Uses steric and electrostatic fields around the molecules to predict activity. tandfonline.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA but includes additional descriptor fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. tandfonline.com

A QSAR model for benzamide derivatives targeting an enzyme like histone deacetylase (HDAC) might reveal that hydrophobic character and the presence of hydrogen bond donors are crucial for high activity, while electron-withdrawing groups have a negative impact. nih.gov Such a model would be validated internally (e.g., using cross-validation) and externally (using a test set of compounds not included in model generation) to ensure its predictive power. nih.govunair.ac.id The resulting QSAR equation provides a quantitative framework for designing novel derivatives with potentially enhanced potency. jppres.comresearchgate.net

Table 2: Example of a 3D-QSAR Model Statistics for Benzamide Derivatives This table is illustrative and based on typical data from QSAR studies.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.61 | Indicates good internal predictive ability. |

| r² (Non-cross-validated r²) | 0.92 | Correlation coefficient for the training set. |

| F-statistic | 135.7 | Indicates the statistical significance of the model. |

| Optimal Number of Components | 5 | Number of principal components used. |

| r²_pred (External validation) | 0.85 | Predictive ability on an external test set. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Pathway Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of molecules from first principles. These methods provide detailed insights into molecular properties such as bond lengths, bond angles, charge distribution, and the energies of molecular orbitals.

For this compound, DFT calculations can elucidate the influence of the iodine substituent and the N-propyl group on the properties of the benzamide core. A study on a series of 4-halobenzamides (where the N-substituent was a morpholinyl group) demonstrated that the halogen atom affects the geometry and resonance of the amide bond. researchgate.net DFT calculations at the B3LYP level, for example, can be used to optimize the molecular geometry and predict properties like the molecular electrostatic potential (MEP). acs.org The MEP map highlights regions of positive and negative electrostatic potential, identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net

Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. mdpi.com For this compound, the iodine atom, being electron-withdrawing through induction but electron-donating through resonance, would have a distinct effect on these frontier orbitals compared to other halogens. researchgate.net These calculations are essential for understanding reaction mechanisms and predicting the reactivity of the compound in various chemical environments.

Table 3: Calculated Geometric Parameters for 4-Iodobenzamide Derivatives (DFT B3LYP/6-311G) Data is based on findings for related 4-halobenzamides and is illustrative for the N-propyl derivative.

| Parameter | 4-chlorobenzamide derivative | 4-iodobenzamide derivative |

|---|---|---|

| C-X Bond Length (Å) | 1.751 | 2.112 |

| C=O Bond Length (Å) | 1.235 | 1.238 |

| C-N Bond Length (Å) | 1.365 | 1.362 |

| Amide Bond Twist Angle (τ) | 15.2° | 20.5° |

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the protein, the stability of the complex, and the thermodynamics of binding.

An MD simulation of this compound bound to a target protein would start with the best pose from a docking study. nih.govmdpi.com The system is then solvated in a water box with appropriate ions, and the simulation is run for a duration typically ranging from nanoseconds to microseconds. Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. mdpi.com

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding. mdpi.com

Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds throughout the simulation, indicating their strength and importance. researchgate.net

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimate of the binding affinity.

These simulations are crucial for validating docking results and understanding how the inherent flexibility of both the ligand and the target influences the binding event. rsc.org For this compound, MD can explore its different conformations within the binding site and assess the stability of key interactions, such as the halogen bond formed by the iodine atom. nih.gov

Analytical Methodologies for Characterization in 4 Iodo N Propylbenzamide Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-iodo-N-propylbenzamide. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy of a related compound, 3-iodo-N-propylbenzamide, the proton signals are observed at specific chemical shifts (δ) in parts per million (ppm). wehi.edu.au For instance, the aromatic protons appear as a multiplet, while the propyl group protons exhibit distinct signals corresponding to the CH₂, CH₂, and CH₃ groups. wehi.edu.au The integration of these signals provides the ratio of protons in each unique environment, and the splitting patterns (e.g., triplet, sextet) reveal the number of neighboring protons, which is crucial for assigning the connectivity of the atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal. For example, in N-propylbenzamide, the carbonyl carbon (C=O) shows a characteristic downfield shift. purdue.edu The aromatic carbons and the carbons of the propyl group also resonate at specific chemical shifts, allowing for a complete assignment of the carbon framework. purdue.eduthieme-connect.com

Table 1: Representative ¹H NMR Data for an Iodo-N-propylbenzamide Analog

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.15 - 8.07 | m | - |

| NH | 6.06 | br s | - |

| N-CH₂ | 3.36 - 3.43 | m | - |

| CH₂-CH₂-CH₃ | 1.62 | sext | 7.3 |

| CH₃ | 0.97 | t | 7.4 |

Data adapted from a study on 3-iodo-N-propylbenzamide. wehi.edu.au

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the empirical formula. For instance, the HRMS data for similar benzamide (B126) derivatives have been reported with high precision, allowing for unambiguous formula determination. thieme-connect.comrsc.org

In addition to the molecular ion, mass spectrometry reveals characteristic fragmentation patterns. The fragmentation of N-propylbenzamide, a closely related compound, shows a top peak at m/z 105, corresponding to the benzoyl cation, and other significant peaks at m/z 77 (phenyl cation) and m/z 163 (molecular ion). nih.gov These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification.

Table 2: Illustrative Mass Spectrometry Data for N-propylbenzamide

| Fragment Ion | m/z |

| [M]⁺ | 163 |

| [C₆H₅CO]⁺ | 105 |

| [C₆H₅]⁺ | 77 |

Data is for the non-iodinated analog, N-propylbenzamide. nih.gov

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Key characteristic absorption bands for a benzamide structure include:

N-H stretch: A medium intensity band is typically observed in the range of 3400–3250 cm⁻¹ for a secondary amide. orgchemboulder.com

C=O stretch (Amide I band): A strong absorption appears around 1650-1630 cm⁻¹. libretexts.org

N-H bend (Amide II band): This band is found in the region of 1550-1510 cm⁻¹. libretexts.org

C-H stretch (aromatic and aliphatic): Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹. libretexts.orgmvpsvktcollege.ac.in

C-I stretch: The carbon-iodine bond will have a characteristic absorption in the far-infrared region, typically below 600 cm⁻¹.

The IR spectrum provides a quick confirmation of the presence of the amide functional group and the aromatic ring. thieme-connect.com

Table 3: Typical Infrared Absorption Frequencies for Benzamide Functional Groups

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H | Stretch | 3400–3250 | Medium |

| C=O | Stretch (Amide I) | 1650–1630 | Strong |

| N-H | Bend (Amide II) | 1550–1510 | Medium |

| Aromatic C-H | Stretch | ~3030 | Weak to Medium |

| Aliphatic C-H | Stretch | 2960–2850 | Medium to Strong |

| Aromatic C=C | Stretch | 1600–1450 | Medium to Weak |

Data is based on general values for secondary amides and aromatic compounds. orgchemboulder.comwikipedia.orglibretexts.org

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. In HPLC, the compound is passed through a column packed with a stationary phase, and its retention time is measured. A pure compound will typically show a single, sharp peak. The presence of multiple peaks indicates the presence of impurities.

For similar benzamide compounds, Reverse-Phase HPLC (RP-HPLC) has been used to determine purity, often achieving greater than 96% purity. wehi.edu.au The retention time (tR) is a characteristic property of the compound under specific chromatographic conditions (e.g., mobile phase composition, flow rate, and column type).

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for this compound in the solid state. This technique determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

For example, the crystal structure of a related compound, 4-iodo-N-(o-tolylsulfonyl)benzamide, revealed the presence of two independent molecules in the asymmetric unit and detailed the intermolecular hydrogen bonding interactions that form a dimeric structure. researchgate.net Similarly, X-ray diffraction analysis of other benzamide derivatives has been used to confirm their molecular geometry and packing in the crystal lattice. zhaojgroup.comscience.gov The data obtained from X-ray crystallography, such as unit cell dimensions and space group, are unique to the crystalline form of the compound. google.com

Future Perspectives in 4 Iodo N Propylbenzamide Research

Development of Novel and Efficient Synthetic Protocols

The future synthesis of 4-iodo-N-propylbenzamide and its derivatives will likely move beyond traditional amidation reactions, focusing on more efficient and versatile methods. Modern organic synthesis offers a toolkit of advanced strategies that can be applied to create libraries of these compounds with greater speed and precision.

One promising area is the adoption of one-pot synthesis procedures . These methods, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and environmental impact. For instance, procedures for the one-pot synthesis of N-substituted benzannulated triazoles have been developed starting from N-alkyl substituted 2-aminobenzamides. rsc.org These N-alkyl benzamides are themselves prepared in a straightforward manner from isatoic anhydride (B1165640) and the corresponding amine. nih.gov Adapting such a strategy could allow for the rapid generation of diverse this compound analogs from a common intermediate.

Furthermore, palladium-catalyzed cross-coupling reactions are expected to play a pivotal role. Techniques like the Suzuki-Miyaura and Heck-Matsuda reactions have been utilized to create complex molecular architectures, including the synthesis of stilbene (B7821643) and biphenyl (B1667301) amino acids. gla.ac.uk These methods could be employed to modify the 4-iodo position of the benzamide (B126) core, introducing a wide array of substituents to probe structure-activity relationships (SAR). The development of N-alkyl directed synthesis of fluorenones from o-arylated N-propylbenzamides also highlights the power of palladium catalysis in functionalizing the benzamide scaffold. sci-hub.se

Future protocols will also likely focus on mild reaction conditions and the use of polymer-supported reagents to simplify purification processes. rsc.orggla.ac.uk The development of methods that avoid harsh reagents and high temperatures will be crucial for creating complex molecules with sensitive functional groups.

| Synthetic Strategy | Potential Application for this compound | Key Advantages |

| One-Pot Synthesis | Rapid generation of diverse analogs from common intermediates. | Increased efficiency, reduced waste, time-saving. rsc.org |

| Palladium-Catalyzed Cross-Coupling | Functionalization at the 4-iodo position to create novel derivatives. | High versatility, formation of complex C-C bonds. gla.ac.uksci-hub.se |

| Use of Polymer-Supported Reagents | Simplification of reaction workup and purification. | Easier purification, potential for automation. rsc.orggla.ac.uk |

Identification of Underexplored Biological Targets and Pathways

While benzamides are known to interact with a range of biological targets, the full therapeutic potential of this compound derivatives remains largely untapped. Future research will focus on identifying and validating novel molecular targets and pathways through systematic screening and mechanistic studies.

One area of significant interest is in the development of novel antibacterial agents . Certain benzamide-based compounds have been identified as inhibitors of essential bacterial enzymes like Escherichia coli β-Ketoacyl-acyl carrier protein synthase III (ecKAS III). zhaojgroup.com This enzyme is a key component of the bacterial type II fatty-acid synthesis (FASII) pathway, which is a highly conserved and attractive target for antibacterial drug discovery. zhaojgroup.com Systematic screening of this compound libraries against a panel of pathogenic bacteria could uncover new leads to combat multidrug-resistant infections.

In the realm of oncology , benzamide derivatives have shown promise as inhibitors of key signaling molecules. For example, certain iodo-phenylamino benzhydroxamic acids act as inhibitors of MEK enzymes, which are dual-specificity kinases involved in proliferative diseases like cancer. google.com Additionally, heterocyclic scaffolds derived from benzamides have been found to inhibit the Polo-Box Domain of Polo-like Kinase 1 (PLK1), a critical regulator of cell division and a validated cancer target. nih.gov Future work could explore the potential of this compound analogs to modulate these and other cancer-related pathways.

| Biological Target Class | Specific Example | Potential Therapeutic Application |

| Bacterial Enzymes | β-Ketoacyl-acyl carrier protein synthase III (ecKAS III) | Antibacterial agents against resistant pathogens. zhaojgroup.com |

| Kinases in Cancer | MEK Enzymes, Polo-like Kinase 1 (PLK1) | Anti-cancer therapeutics for various malignancies. nih.govgoogle.com |

| Immune Modulation | Dual-specificity kinases involved in immune function. | Treatment of inflammatory and autoimmune diseases. google.com |

Advancements in Computational Design and Screening Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and virtual screening of new chemical entities. Future research on this compound will heavily rely on these in silico methods to accelerate the discovery process and reduce the reliance on costly and time-consuming experimental screening.

Molecular modeling techniques, such as docking studies, are already being used to understand how benzamide derivatives interact with their biological targets. For instance, modeling has been employed to elucidate the binding affinities of inhibitors with the ecKAS III enzyme, revealing key interactions within the substrate tunnel. zhaojgroup.com By creating a detailed 3D model of the this compound scaffold docked into various target proteins, researchers can predict binding modes and design modifications to enhance potency and selectivity.

Virtual screening of large compound libraries is another powerful application of computational design. By using the known structure of a target protein, millions of virtual compounds can be rapidly assessed for their potential to bind, allowing researchers to prioritize a smaller, more manageable set of candidates for synthesis and biological testing. This approach significantly increases the efficiency of lead identification.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in refining lead compounds. By correlating the structural features of a series of this compound analogs with their biological activity, mathematical models can be developed to predict the activity of novel, unsynthesized compounds.

| Computational Method | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predicting the binding mode and affinity of analogs to target proteins. | Rational design of more potent and selective inhibitors. zhaojgroup.com |

| Virtual Screening | Rapidly assessing large virtual libraries of potential drug candidates. | Efficient identification of novel hit compounds for synthesis. |

| QSAR | Developing predictive models of biological activity based on chemical structure. | Guidance for lead optimization and analog design. |

Synergistic Applications with Combinatorial Chemistry and Automated Synthesis

To fully explore the therapeutic potential of the this compound scaffold, a large and diverse library of analogs must be synthesized and screened. The integration of combinatorial chemistry and automated synthesis platforms offers a powerful solution for achieving this goal.

Combinatorial chemistry , particularly using solid-phase synthesis techniques, allows for the rapid generation of large numbers of compounds in a systematic and parallel fashion. core.ac.uk Synthetic routes developed for benzamide derivatives can be adapted for solid-phase synthesis, where the growing molecule is attached to a polymer bead, simplifying purification at each step. google.com This approach enables the creation of a "library" of thousands of distinct this compound analogs by systematically varying the substituents on the aromatic ring and the N-propyl group.

The combination of a combinatorial library with high-throughput screening (HTS) creates a powerful engine for drug discovery. Automated robotic systems can test thousands of compounds per day against a specific biological target, rapidly identifying "hits" for further investigation. The structure-activity relationship data generated from screening these libraries is invaluable for guiding the design of the next generation of compounds. nih.gov

The synergy between these advanced synthetic and screening technologies will be crucial for unlocking the full potential of this compound and its derivatives, paving the way for the discovery of novel therapeutics for a wide range of diseases.

Q & A

Q. What standards ensure reproducibility in reporting synthetic and analytical data for this compound?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Chemotion ELN. Report melting points (±0.5°C), NMR chemical shifts (δ ppm referenced to TMS), and HPLC retention times with column specifications. Cross-validate data with PubChem entries and cite CAS registry numbers .

Q. How should researchers address variability in biological assay results for this compound?

- Methodological Answer : Implement strict positive/negative controls and statistical power analysis (e.g., ANOVA with post-hoc Tukey test) to distinguish signal noise. Use blinded replicates and pre-register protocols on platforms like OSF to mitigate bias. Disclose batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.